4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Overview
Description
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that features a pyrrole ring, a fluorophenyl group, and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyrrole ring and the attachment of the fluorophenyl and chromene groups. One common method involves the ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or halides.
Scientific Research Applications
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like JWH 307, which also contain a pyrrole ring, share some structural similarities.
Imidazole Derivatives: These compounds have a similar five-membered ring structure and exhibit a range of biological activities.
Indole Derivatives: Indole-containing compounds are structurally related and have diverse biological applications.
Uniqueness
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of a fluorophenyl group, a methoxy group, and a chromene structure, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-7,7-dimethyl-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-chromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27FN2O4/c1-30(2)15-23(34)28-26(16-30)37-29(33-12-6-7-13-33)21(17-32)27(28)19-10-11-24(25(14-19)35-3)36-18-20-8-4-5-9-22(20)31/h4-14,27H,15-16,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUIYPDPNDIMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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